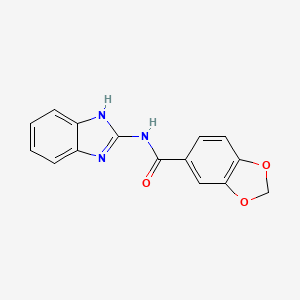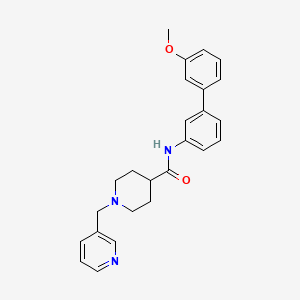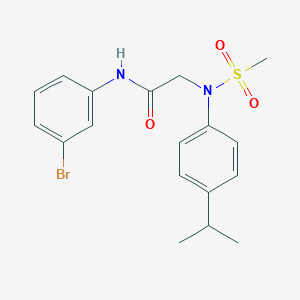![molecular formula C23H36N4O3 B6038130 1-(Azepan-1-yl)-3-[2-methoxy-4-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]propan-2-ol](/img/structure/B6038130.png)
1-(Azepan-1-yl)-3-[2-methoxy-4-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azepan-1-yl)-3-[2-methoxy-4-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]propan-2-ol is a complex organic compound that features a unique structure combining azepane, methoxy, and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-3-[2-methoxy-4-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]propan-2-ol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium or gold, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like chromatography and crystallization are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-1-yl)-3-[2-methoxy-4-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1-(Azepan-1-yl)-3-[2-methoxy-4-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]propan-2-ol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions with proteins and enzymes.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-3-[2-methoxy-4-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, it may inhibit enzyme activity by occupying the active site or alter receptor signaling pathways by binding to receptor sites .
Comparison with Similar Compounds
Similar Compounds
- 2-(Azepan-1-yl)-7-methoxy-4-methylquinoline
- 2-(4-Azepan-1-yl-2-hydroxy-6,7-dimethoxy-naphthalen-1-yl)-N-phenyl-acetamide
Uniqueness
Compared to similar compounds, 1-(Azepan-1-yl)-3-[2-methoxy-4-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]propan-2-ol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its azepane ring provides structural rigidity, while the methoxy and pyrazole groups enhance its reactivity and potential for interaction with biological targets.
Properties
IUPAC Name |
1-(azepan-1-yl)-3-[2-methoxy-4-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O3/c1-26-16-20(15-25-26)9-10-24-14-19-7-8-22(23(13-19)29-2)30-18-21(28)17-27-11-5-3-4-6-12-27/h7-8,13,15-16,21,24,28H,3-6,9-12,14,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJNVJFSARZNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCNCC2=CC(=C(C=C2)OCC(CN3CCCCCC3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-azepanylcarbonyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B6038064.png)
![7-[(3-Methoxyphenyl)methyl]-2-[(5-methylthiophen-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6038074.png)
![2-[(4-fluorophenyl)amino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6038088.png)
![4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol](/img/structure/B6038093.png)


![(4Z)-1-(3-Bromophenyl)-4-{[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione](/img/structure/B6038122.png)
![[1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl]methanol](/img/structure/B6038126.png)
![N-(4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6038134.png)
![N-(cyclopropylmethyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6038142.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-pentenamide](/img/structure/B6038151.png)
![methyl 4-(3-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6038159.png)
